![molecular formula C9H13NO3 B1466200 2-Acetamidohept-6-ynoic acid CAS No. 1566331-88-1](/img/structure/B1466200.png)
2-Acetamidohept-6-ynoic acid
Overview
Description
2-Acetamidohept-6-ynoic acid (2-AHA) is an organic compound derived from the dehydration of 2-aminohept-6-ynoic acid (2-AHA). It is a cyclic organic compound with a molecular formula of C7H9NO2. 2-AHA has been studied extensively in the scientific literature due to its ability to act as a catalyst in a number of reactions. In particular, it has been used as a catalyst for the synthesis of various organic compounds, as well as for the synthesis of various pharmaceuticals.
Scientific Research Applications
Enzyme Inhibition and Mechanism Studies : 4-Aminohex-5-ynoic acid, a related compound, inhibits bacterial glutamic acid decarboxylase in a time-dependent, irreversible, and stereospecific manner. This inhibition involves the abstraction of a hydrogen atom and leads to the generation of a reactive alkylating agent in the active site (Jung, Metcalf, Lippert, & Casara, 1978).
Natural Occurrence and Structural Characterization : Acetylenic amino acids, including 2-amino-4-hydroxyhept-6-ynoic acid, have been characterized from the seed of Euphoria longan. Their structures were assigned based on hydrogenation, NMR, and mass spectrometric studies (Sung, Fowden, Millington, & Sheppard, 1969).
Synthesis and Applications in Organic Semiconductors : New molecular semiconductors containing acetylenic acids have been synthesized and characterized. These compounds, when doped with specific chemicals, have been used to create organic semiconductors with altered optical properties, demonstrating their potential in electronic applications (Ballinas-Indilí, Sánchez-Vergara, Toscano, & Álvarez-Toledano, 2020).
Biochemical Research and Spectroscopy Studies : The fluorescent amino acid 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) can be genetically incorporated into proteins in yeast, serving as a useful probe for studying protein structure, molecular interactions, and folding (Lee, Guo, Lemke, Dimla, & Schultz, 2009).
Discovery in Edible Mushrooms and Gene Expression Effects : A new acetylenic acid isolated from the Chanterelle mushroom was found to activate peroxisome proliferator-activated receptor (PPAR)-γ, indicating potential applications in regulating transcription of PPAR-γ target genes (Hong, Lee, Jeong, Kim, Jin, Hwang, Lee, Lee, Jang, & Lee, 2012).
properties
IUPAC Name |
2-acetamidohept-6-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-4-5-6-8(9(12)13)10-7(2)11/h1,8H,4-6H2,2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGNPBTKFBXJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidohept-6-ynoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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